Bis(chlorodiisopropylsilyl)methane

Description

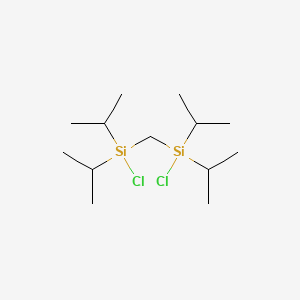

Bis(chlorodiisopropylsilyl)methane is an organosilicon compound with the formula (Cl(iPr)₂Si)₂CH₂, where two chlorodiisopropylsilyl groups are bonded to a central methane carbon. This structure confers unique steric and electronic properties due to the bulky diisopropyl substituents on silicon and the presence of chlorine atoms. Its reactivity is influenced by the dual silyl groups, which enhance its capacity for nucleophilic substitution or cross-coupling reactions compared to simpler silanes .

Properties

Molecular Formula |

C13H30Cl2Si2 |

|---|---|

Molecular Weight |

313.5 g/mol |

IUPAC Name |

chloro-[[chloro-di(propan-2-yl)silyl]methyl]-di(propan-2-yl)silane |

InChI |

InChI=1S/C13H30Cl2Si2/c1-10(2)16(14,11(3)4)9-17(15,12(5)6)13(7)8/h10-13H,9H2,1-8H3 |

InChI Key |

PCMNESDWYJJSOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C[Si](C(C)C)(C(C)C)Cl)(C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorodiisopropylsilyl)methane typically involves the reaction of chlorodiisopropylsilane with methylene chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Bis(chlorodiisopropylsilyl)methane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form polysiloxanes or other silicon-based polymers.

Common Reagents and Conditions:

Nucleophiles: Alkoxides, amines, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Lewis acids, such as aluminum chloride or boron trifluoride, are often used to catalyze the reactions.

Solvents: Organic solvents, such as dichloromethane or toluene, are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed:

Substituted Silanes: Depending on the nucleophile used, various substituted silanes can be formed.

Silanols: Hydrolysis of the compound leads to the formation of silanols.

Polysiloxanes: Condensation reactions result in the formation of polysiloxanes or other silicon-based polymers.

Scientific Research Applications

Chemistry: Bis(chlorodiisopropylsilyl)methane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes, which are important in materials science and polymer chemistry.

Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as biocompatible materials. The compound’s ability to form stable silicon-carbon bonds makes it valuable in the design of novel biomaterials.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in coatings, adhesives, and sealants, where they impart desirable properties such as water repellency and thermal stability.

Mechanism of Action

The mechanism of action of bis(chlorodiisopropylsilyl)methane involves its ability to undergo various chemical transformations, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new silicon-carbon or silicon-oxygen bonds. In hydrolysis reactions, the compound reacts with water to form silanols and hydrochloric acid, which can further participate in condensation reactions to form polysiloxanes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between Bis(chlorodiisopropylsilyl)methane and structurally related silanes:

| Compound Name | Formula | Substituents | Steric Hindrance | Reactivity Profile | Common Applications |

|---|---|---|---|---|---|

| This compound | (Cl(iPr)₂Si)₂CH₂ | Two Cl, four iPr groups | High | Moderate (steric shielding) | Specialty polymer synthesis |

| Chlorotrimethylsilane | ClSi(CH₃)₃ | One Cl, three CH₃ groups | Low | High (fast silylation) | Protecting groups in organic synthesis |

| Dimethyldichlorosilane | Cl₂Si(CH₃)₂ | Two Cl, two CH₃ groups | Moderate | Intermediate | Silicone production |

| Bis(trimethylsilyl)methane | (CH₃)₃SiCH₂Si(CH₃)₃ | Six CH₃ groups | Moderate | Low (stable Si–C bonds) | Inert solvents or stabilizers |

Key Observations:

- Steric Effects : The diisopropyl groups in this compound create significant steric hindrance, slowing reaction kinetics compared to smaller analogs like Chlorotrimethylsilane. This bulkiness may improve selectivity in reactions requiring spatial discrimination .

- Electronic Effects : The electron-withdrawing chlorine atoms increase the electrophilicity of the silicon centers, favoring nucleophilic attack. However, steric shielding partially counteracts this effect .

- Reactivity vs. Stability: While Bis(trimethylsilyl)methane exhibits stability due to saturated Si–C bonds, this compound’s chlorine substituents make it more reactive, albeit less so than monosilylated derivatives like Chlorotrimethylsilane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.